molecular formula C15H14N2O B14254206 4-[Di(1H-pyrrol-2-yl)methyl]phenol CAS No. 414866-50-5

4-[Di(1H-pyrrol-2-yl)methyl]phenol

Cat. No.: B14254206
CAS No.: 414866-50-5
M. Wt: 238.28 g/mol
InChI Key: IXZWRLHFUZCWID-UHFFFAOYSA-N
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Description

4-[Di(1H-pyrrol-2-yl)methyl]phenol is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a phenol group attached to a di(1H-pyrrol-2-yl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Di(1H-pyrrol-2-yl)methyl]phenol typically involves the reaction of pyrrole with 4-hydroxybenzaldehyde. The reaction proceeds via a condensation mechanism, where the aldehyde group of 4-hydroxybenzaldehyde reacts with the pyrrole to form the desired product. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[Di(1H-pyrrol-2-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring or the pyrrole rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenol or pyrrole derivatives.

Scientific Research Applications

4-[Di(1H-pyrrol-2-yl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Di(1H-pyrrol-2-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the pyrrole rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

  • 4-Hydroxyphenyldipyrromethane
  • Meso-(4-hydroxyphenyl)dipyrromethane
  • Phenol, 4-(di-1H-pyrrol-2-ylmethyl)

Comparison: 4-[Di(1H-pyrrol-2-yl)methyl]phenol is unique due to the specific arrangement of the pyrrole and phenol groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .

Properties

CAS No.

414866-50-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-[bis(1H-pyrrol-2-yl)methyl]phenol

InChI

InChI=1S/C15H14N2O/c18-12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-18H

InChI Key

IXZWRLHFUZCWID-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CN3

Origin of Product

United States

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